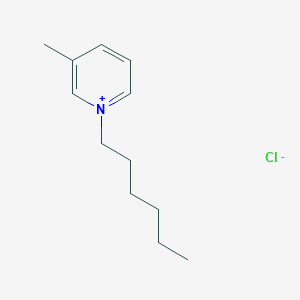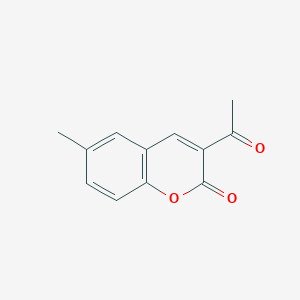
3-Acetyl-6-methylcoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-acetyl-2H-1-benzopyran-2-one is a chemical compound with the molecular formula C12H10O3. It is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-acetyl-2H-1-benzopyran-2-one typically involves the reaction of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out at elevated temperatures, around 100°C, and involves the gradual addition of the catalyst over a period of 45 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3-acetyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group into alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine and chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups attached to the benzopyran ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
6-Methyl-3-acetyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-acetyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It acts as an inhibitor of protein kinase Cδ (PKCδ), which plays a crucial role in cell signaling pathways. By inhibiting PKCδ, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Similar Compounds
6-Methylcoumarin: This compound is similar in structure but lacks the acetyl group at the 3-position, making it less reactive in certain chemical reactions.
Uniqueness
6-Methyl-3-acetyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PKCδ and its potential therapeutic applications make it a valuable compound for scientific research.
Propiedades
Fórmula molecular |
C12H10O3 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
3-acetyl-6-methylchromen-2-one |
InChI |
InChI=1S/C12H10O3/c1-7-3-4-11-9(5-7)6-10(8(2)13)12(14)15-11/h3-6H,1-2H3 |
Clave InChI |
MJMJREHDIIIUHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-2-[(4-hydroxyphenyl)amino]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12110152.png)
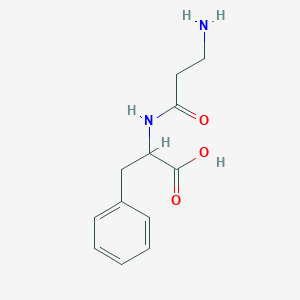

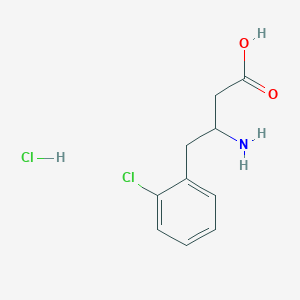



![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
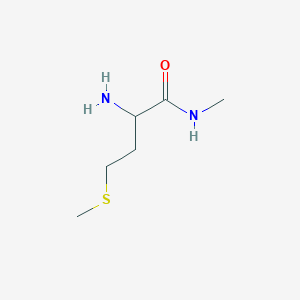

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid](/img/structure/B12110213.png)
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)
